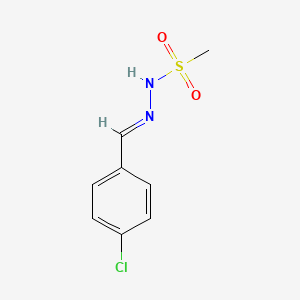

N-mesityl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-mesityl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide and related compounds involves multi-step chemical reactions, starting from basic chemical precursors to the final compound. For instance, derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide have been synthesized using a bioisosteric replacement strategy, showing potential as non-carboxylic PTP1B inhibitors (Maheshwari et al., 2018). Similarly, other research efforts have focused on synthesizing N-aryl-2-(5-aryltetrazol-2-yl)acetamides with significant levels of anticancer activities, highlighting the role of structural modification in enhancing biological activity (Chaban et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, often carried out using techniques like X-ray diffraction, provides insight into the arrangement of atoms within the compound and the nature of its molecular interactions. Studies have elucidated the crystal structures of related acetamide derivatives, revealing insights into hydrogen bonding and molecular geometry that could influence biological activity (Chi et al., 2018).

Chemical Reactions and Properties

N-mesityl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide participates in various chemical reactions, depending on its functional groups. The tetrazole ring, a bioisoster of the carboxylate group, is crucial for its reactivity and ability to form hydrogen bonds, impacting its interaction with biological targets. The synthesis and modification of such molecules often aim to enhance their biological activity and selectivity for specific enzymes or receptors.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are key factors that affect the compound's usability in biological applications. These characteristics are determined by the compound's molecular structure and can be tailored during the synthesis process to meet specific requirements.

Chemical Properties Analysis

The chemical properties, such as acidity (pKa) and reactivity towards other molecules, play a vital role in the compound's biological activity. For example, the pKa values of newly synthesized acetamide derivatives were determined to better understand their behavior in biological systems (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Anticonvulsant Applications

A notable area of research involves the synthesis and evaluation of compounds for anticonvulsant activities. For instance, derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized, fulfilling pharmacophoric structural requirements, and evaluated using various models to assess their anticonvulsant activities. These studies highlight the potential of such compounds in developing new anticonvulsant drugs. The effectiveness of these compounds has been demonstrated through in vivo tests, including maximal electroshock and subcutaneous pentylenetetrazole seizure models, with some compounds showing significant activity and emerging as effective anticonvulsants (Nath et al., 2021).

Anticancer Properties

Research has also extended to the synthesis and biological evaluation of derivatives for anticancer activities. Compounds such as 5-methyl-4-phenyl thiazole derivatives have been synthesized and studied for their anticancer activity against various cancer cell lines, revealing significant selectivity and potency, which underscores the potential of these compounds in cancer therapy (Evren et al., 2019).

Analgesic Activities

Another application is in the exploration of analgesic properties. Acetamide derivatives have been synthesized and their analgesic activities investigated using different models. These studies provide insights into the potential of such compounds in pain management, highlighting significant decreases in nociceptive responses in animal models (Kaplancıklı et al., 2012).

Material Science Applications

Beyond pharmacological applications, research on tetrazole derivatives has also explored their utility in material sciences, such as in electroplated copper microvias filling. The study of tetrazole derivatives as novel levelers has shown their effectiveness in improving the deposition potential and adsorption behavior, which is crucial for the manufacturing of electronic components (Lei et al., 2015).

Propriétés

IUPAC Name |

2-(5-phenyltetrazol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-9-13(2)17(14(3)10-12)19-16(24)11-23-21-18(20-22-23)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUNZFPXAQWQDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-phenyl-2H-tetrazol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-1-(4-methylphenyl)-4-[(3E)-3-pentenoyl]-2-piperazinone](/img/structure/B5512415.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)